Cas no 26413-74-1 ((2-Methoxy-4,6-dimethylpyridin-3-yl)methanol)

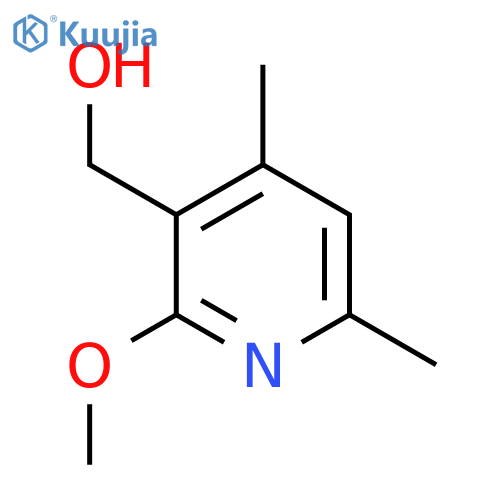

26413-74-1 structure

商品名:(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

CAS番号:26413-74-1

MF:C9H13NO2

メガワット:167.205022573471

MDL:MFCD14606399

CID:2129463

PubChem ID:61257155

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-4,6-dimethyl-3-Pyridinemethanol

- (2-methoxy-4,6-dimethylpyridin-3-yl)methanol

- Z2065788347

- (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

-

- MDL: MFCD14606399

- インチ: 1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3

- InChIKey: GUTYLNWHYDHWJI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(CO)=C(C)C=C(C)N=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- トポロジー分子極性表面積: 42.4

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206550-5.0g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 5.0g |

$2277.0 | 2023-07-06 | |

| Enamine | EN300-206550-10.0g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 10.0g |

$3376.0 | 2023-07-06 | |

| TRC | B593375-10mg |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-206550-1g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 1g |

$785.0 | 2023-09-16 | |

| Enamine | EN300-206550-0.25g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 0.25g |

$389.0 | 2023-09-16 | |

| Enamine | EN300-206550-10g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 10g |

$3376.0 | 2023-09-16 | |

| A2B Chem LLC | AW05327-250mg |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 250mg |

$445.00 | 2024-04-20 | |

| Aaron | AR01BAHN-500mg |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 500mg |

$868.00 | 2025-02-09 | |

| Aaron | AR01BAHN-100mg |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 100mg |

$399.00 | 2025-02-09 | |

| A2B Chem LLC | AW05327-1g |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol |

26413-74-1 | 95% | 1g |

$862.00 | 2024-04-20 |

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

26413-74-1 ((2-Methoxy-4,6-dimethylpyridin-3-yl)methanol) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26413-74-1)(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

清らかである:99%

はかる:1g

価格 ($):1377